molecular formula C10H11NO2 B1440394 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde CAS No. 1217862-83-3

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde

Cat. No.: B1440394
CAS No.: 1217862-83-3
M. Wt: 177.2 g/mol
InChI Key: NRXCEWQBLXMIHP-UHFFFAOYSA-N
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Description

Neuroprotective Agents

Analogous compounds have shown affinity for serotonin receptors (e.g., 5-HT$$_{1A}$$), with Piclozotan reducing neuronal damage in transient middle cerebral artery occlusion models. The aldehyde moiety in this compound may facilitate covalent binding to target proteins, a strategy employed in protease inhibitor design.

Anticancer Therapeutics

Benzoxazepines exhibit anticancer activity by modulating kinases and transcription factors. For example, derivatives with electron-withdrawing groups (e.g., aldehydes) disrupt protein-protein interactions in oncogenic pathways.

Building Block for Complex Molecules

The compound’s reactivity enables its use in constructing gamma-secretase inhibitors and PPAR agonists. Its rigid bicyclic structure also improves pharmacokinetic properties by reducing conformational flexibility.

Table 3: Bioactive benzoxazepine derivatives derived from structural analogs

Derivative Target/Activity Mechanism
Piclozotan 5-HT$$_{1A}$$ receptor Neuroprotection via receptor agonism
o-IDTBR Non-fullerene acceptors Organic photovoltaic applications
PPARα agonists Lipid metabolism regulation Enhanced insulin sensitivity

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10/h1-2,5,7,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXCEWQBLXMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization

  • Starting materials: 2-nitrobenzaldehyde and 2-chloroethylamine hydrochloride are reacted in an organic solvent such as methanol, ethanol, or dichloromethane.

  • Reduction and cyclization: The nitro group is reduced using reducing agents like Fe powder, Zn powder, or SnCl2, facilitating intramolecular cyclization to form the benzoxazepine ring.

  • Double bond reduction: Sodium borohydride (NaBH4), potassium borohydride (KBH4), or lithium borohydride (LiBH4) are employed to reduce the double bonds, stabilizing the tetrahydro structure.

Functionalization and Purification

  • Acetylation: The intermediate compounds can be acetylated using acetylating agents in the presence of bases such as triethylamine or pyridine to modify functional groups as needed.

  • Solvents: A wide range of organic solvents are suitable, including methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, toluene, DMF, DMSO, acetonitrile, and tetrahydrofuran.

  • Purification: Silica gel chromatography is commonly used with solvent mixtures such as ethyl acetate/petroleum ether for isolating pure aldehyde derivatives.

Representative Experimental Data and Conditions

Step Reagents/Conditions Solvents Temperature Yield/Notes
Condensation 2-nitrobenzaldehyde + 2-chloroethylamine hydrochloride Methanol, ethanol, or DCM Ambient Formation of intermediate Schiff base
Nitro reduction & cyclization Fe powder, Zn powder, or SnCl2 Methanol, ethanol, or DCM Room temp to reflux Cyclization to benzoxazepine ring
Double bond reduction NaBH4, KBH4, or LiBH4 Methanol, ethanol 0-25 °C Saturation of double bonds
Acetylation Acetylating agent + base (triethylamine, pyridine) DCM, toluene, or THF 0-25 °C Functional group modification
Purification Silica gel chromatography Ethyl acetate/petroleum ether Room temp Isolation of pure this compound

Alternative Microwave-Assisted Method

A recent study demonstrated microwave-assisted synthesis of related benzoxazepine derivatives starting from Schiff bases and anhydrides in dry benzene. Although this method targets bis-benzoxazepine derivatives, it illustrates the utility of microwave irradiation to accelerate cyclization reactions under mild conditions.

  • Reaction monitored by thin-layer chromatography (TLC) with solvent system petroleum ether:ethyl acetate (60:40).

  • Purification involved evaporation under vacuum and recrystallization from absolute ethanol.

  • Yields ranged from 70% to 83%, indicating efficient cyclization and functionalization.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : 1H-NMR and 13C-NMR data confirm the formation of the benzoxazepine ring and aldehyde functional group, with characteristic chemical shifts for the aromatic protons and carbons in the heterocyclic ring.

  • IR Spectroscopy : Presence of aldehyde C=O stretch and aromatic C-H bands confirm the successful synthesis of the target compound.

Summary and Advantages of the Preparation Methods

  • The synthetic routes employ readily available and economically viable starting materials such as 2-nitrobenzaldehyde and aminoethyl derivatives.

  • Reduction and cyclization steps use common reducing agents, avoiding hazardous reagents like lithium aluminum hydride, improving safety and scalability.

  • The use of diverse organic solvents and bases allows optimization for yield and purity.

  • Microwave-assisted methods offer rapid synthesis alternatives for related benzoxazepine derivatives, potentially adaptable to the target compound.

  • Purification by silica gel chromatography ensures isolation of high-purity this compound suitable for further pharmaceutical or chemical applications.

This detailed synthesis overview consolidates data from patent literature and recent chemical research, providing a robust foundation for the preparation of this compound with professional and authoritative insight.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde is utilized in the synthesis of various therapeutic agents targeting neurological disorders. Its derivatives have shown promise in treating conditions such as anxiety and depression due to their interaction with neurotransmitter systems.

Anticancer Research

Research indicates that benzoxazepine derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in breast cancer cells. The compound's mechanism of action involves interaction with specific cellular pathways that regulate cell survival and proliferation.

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. It has been involved in the preparation of:

  • Indole Derivatives : Used in synthesizing condensed indoles known for their pharmaceutical properties.
  • Oxadiazoles : These derivatives are recognized for their antiviral and antibacterial activities .

Methods of Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Involving ortho-hydroxyacetophenone and N-benzylpiperidone to form the benzoxazepine scaffold.
  • Reduction Reactions : Converting corresponding oximes to the desired aldehyde form through selective reduction processes .

Case Study 1: Neurological Applications

A study explored the efficacy of a derivative of this compound in treating anxiety disorders. The compound demonstrated significant anxiolytic effects in animal models by modulating GABAergic transmission.

Case Study 2: Anticancer Activity

In vitro studies have shown that specific derivatives can inhibit the growth of metastatic breast cancer cells through apoptosis induction. The research highlighted the importance of structural modifications on the benzoxazepine core to enhance cytotoxicity .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoxazepine ring structure allows for specific binding interactions with biological targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde with three analogs based on structural features, molecular properties, and reported applications.

2,3,4,5-Tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine-7-sulfonamide (CAS: 923105-86-6)

  • Structural Differences :
    • Replaces the benzoxazepine oxygen with a second nitrogen, forming a benzodiazepine core.
    • Contains a sulfonamide group at the 7-position instead of a carbaldehyde.
  • Molecular Properties :
    • Molecular Formula: C₉H₉N₃O₄S
    • Molecular Weight: 255.25 g/mol .
  • No direct pharmacological data are provided, but structural similarity to diazepam derivatives implies neurological activity .

7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 1185026-27-0)

  • Structural Differences :
    • Substituted with a [(4-methylphenyl)methoxy]methyl group at the 7-position.
    • Exists as a hydrochloride salt, enhancing solubility.
  • Molecular Properties: Molecular Formula: C₁₈H₂₂ClNO₂ Molecular Weight: 319.83 g/mol .
  • Applications :
    • The ether-linked substituent may improve bioavailability and membrane permeability. Such modifications are common in CNS-targeting drugs, though specific activity data are unavailable in the evidence .

2,3,4,5-Tetrahydro-1H-[1,4]-benzodiazepine-3-hydroxamic acid

  • Structural Differences :
    • Benzodiazepine core with a hydroxamic acid group at the 3-position.
  • Applications: Hydroxamic acids are potent inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis.

Comparative Data Table

Property/Feature This compound 2,3,4,5-Tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine-7-sulfonamide 7-Substituted Benzoxazepine Hydrochloride Benzodiazepine-3-hydroxamic Acid
Core Structure Benzoxazepine Benzodiazepine Benzoxazepine Benzodiazepine
Key Functional Group Carbaldehyde (CHO) Sulfonamide (SO₂NH₂) Ether-linked methylbenzyl group Hydroxamic acid (CONHOH)
Molecular Weight Not explicitly provided* 255.25 g/mol 319.83 g/mol Not explicitly provided*
Therapeutic Potential Intermediate for drug synthesis Enzyme inhibition (speculative) Bioavailability enhancement MMP inhibition (validated)

Research Implications and Limitations

  • Structural Activity Relationships (SAR) : The carbaldehyde group in the target compound offers a reactive site for further derivatization (e.g., Schiff base formation), which is advantageous in prodrug design. In contrast, sulfonamide and hydroxamic acid groups in analogs provide direct pharmacological activity .
  • Limitations : Direct pharmacological data for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation and reported activities of analogs.

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde (CAS Number: 1217862-83-3) is a heterocyclic compound that exhibits significant potential in biological applications. This compound belongs to the benzoxazepine family, which has been investigated for various therapeutic effects, including their roles in treating diabetes and other metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Basic Information

PropertyValue
Molecular Formula C10_{10}H11_{11}N O2_{2}
Molecular Weight 177.2 g/mol
CAS Number 1217862-83-3
SMILES C1COc2ccc(C=O)cc2CN1

The compound has a unique structure that contributes to its biological activities. The presence of the aldehyde group is particularly noteworthy as it can participate in various chemical reactions that may influence its biological interactions.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic effects in several areas:

  • Antidiabetic Properties :
    • A study highlighted the compound's effectiveness in addressing insulin resistance and conditions associated with type 2 diabetes mellitus. It was shown to improve glucose metabolism and enhance insulin sensitivity in preclinical models .
  • Cardiovascular Effects :
    • The compound has been noted for its potential as a cardiovascular drug. It may aid in treating ischemic conditions and improving blood flow due to its vasodilatory effects .
  • Psychiatric Applications :
    • Benzodiazepine derivatives have been explored for their efficacy in managing aggression and agitation in psychotic patients. The structural similarities suggest that this compound might exhibit calming effects similar to those observed with traditional benzodiazepines .

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems and metabolic pathways:

  • Receptor Interaction : The compound may interact with serotonin receptors and GABAergic systems, leading to anxiolytic and sedative effects.
  • Enzyme Inhibition : It could inhibit enzymes involved in glucose metabolism or lipid synthesis, contributing to its antidiabetic properties.

Study on Antidiabetic Effects

A preclinical study conducted on diabetic rats demonstrated that administration of this compound resulted in:

  • Reduction in Blood Glucose Levels : Significant decreases were observed compared to control groups.
  • Improved Insulin Sensitivity : Enhanced response to insulin was noted after treatment with the compound.

These findings suggest a promising role for this compound in managing diabetes-related conditions.

Cardiovascular Research

In another study focusing on cardiovascular health:

  • Vasodilatory Effects : The compound showed a capacity to induce vasodilation in isolated rat aortic rings.
  • Potential for Ischemic Treatment : It was suggested that this compound could be developed into a therapeutic agent for conditions such as angina or myocardial infarction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde, and how can purity be ensured during synthesis?

  • Methodology :

  • Ring-Closure Strategies : Start with a benzoxazepine core synthesized via cyclization of amino alcohols or aldehydes. For example, highlights benzodioxepine derivatives synthesized via acid-catalyzed ring closure, which can be adapted for benzoxazepines by substituting oxygen with nitrogen .
  • Aldehyde Protection : Use protecting groups (e.g., acetals) during synthesis to prevent unwanted aldehyde reactivity. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl/THF) ensures aldehyde integrity.
  • Purity Validation : Employ HPLC with UV detection (λ = 270–300 nm) and compare retention times to standards. Reference ’s benzaldehyde characterization protocols for quality control .

Q. Which spectroscopic techniques are most effective for characterizing the aldehyde group in this compound?

  • Methodology :

  • NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in 1^1H NMR. 13^{13}C NMR shows a carbonyl signal at ~190–200 ppm. ’s benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) use similar NMR parameters for structural confirmation .
  • IR Spectroscopy : A strong C=O stretch at ~1700–1720 cm1^{-1} confirms the aldehyde. Compare to ’s IR data for analogous aldehydes .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]+^+ or [M+Na]+^+).

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

  • Methodology :

  • Assay Standardization : Use a common cell line (e.g., HEK-293) and control compounds (e.g., benzodiazepine derivatives from ) to normalize activity measurements .
  • Data Triangulation : Combine in vitro (e.g., receptor binding assays) and in silico (molecular docking) studies. For example, ’s benzoxazine derivatives use computational models to predict binding affinities, which can guide experimental validation .
  • Statistical Analysis : Apply ANOVA or regression models to identify confounding variables (e.g., solvent polarity, pH). Reference ’s qualitative research frameworks for iterative data reconciliation .

Q. What strategies are recommended for analyzing the electronic effects of substituents on the benzoxazepine ring’s reactivity?

  • Methodology :

  • Computational Chemistry : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). ’s PubChem data on benzodiazepine analogs provides structural templates for such analyses .
  • Kinetic Studies : Monitor reaction rates (e.g., nucleophilic addition to the aldehyde) under varying substituent conditions. Compare to ’s benzodioxepine reactivity trends .
  • X-ray Crystallography : Resolve substituent-induced conformational changes in the benzoxazepine ring. ’s benzoxazepine-ol derivatives highlight crystallographic techniques for similar heterocycles .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodology :

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS to track degradation products. ’s stability protocols for 4-hydroxybenzaldehyde derivatives are adaptable .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. reports melting points for structurally related benzodioxepines, providing benchmarks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry or UV-Vis spectroscopy. Reference ’s solubility assays for benzaldehyde analogs .
  • Particle Size Control : Standardize particle size via micronization, as nanoscale aggregates (e.g., <100 nm) may artificially enhance solubility.
  • Inter-laboratory Validation : Collaborate with independent labs to replicate results, following ’s iterative data verification frameworks .

Structural-Activity Relationship (SAR) Studies

Q. What experimental designs are optimal for studying SAR in benzoxazepine-carbaldehyde derivatives?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 3, 5, or 8 of the benzoxazepine ring. ’s benzodiazepine derivatives demonstrate how halogenation impacts bioactivity .
  • Biological Testing : Use GPCR-binding assays (e.g., GABAA_A receptors) to correlate structural modifications with activity. ’s benzoxazepine-ol derivatives provide precedents for receptor-targeted studies .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify key structural descriptors (e.g., logP, polar surface area) driving activity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.